

The Role of SHAAGtide in Leukocyte Recruitment: A Technical Overview

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Compound of Interest

Compound Name: SHAAGtide

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This technical guide provides an in-depth analysis of the peptide **SHAAGtide**, a proteolytic fragment of the chemokine CCL23 β , and its significant role in the recruitment of leukocytes. This document outlines the generation of **SHAAGtide**, its molecular interactions, and its functional consequences on leukocyte migration, supported by quantitative data and detailed experimental methodologies.

Introduction to SHAAGtide and Leukocyte Recruitment

Leukocyte recruitment to sites of inflammation is a meticulously orchestrated process involving a cascade of molecular interactions. Chemokines, a family of small chemotactic cytokines, are central to this process, guiding leukocytes from the bloodstream into tissues. **SHAAGtide** is a recently identified peptide with potent chemoattractant properties, derived from the chemokine CCL23 β (also known as Myeloid Progenitor Inhibitory Factor-1, MPIF-1).

SHAAGtide is generated through the stepwise proteolytic cleavage of CCL23 β by proteases that are often upregulated during inflammation. This processing results in a peptide fragment with distinct receptor specificity and potent biological activity, highlighting a crucial mechanism of regulating inflammatory responses through the generation of novel bioactive molecules.

Generation of SHAAGtide from CCL23 β

SHAAGtide is not directly secreted but is the product of enzymatic processing of the full-length chemokine CCL23 β . This process involves the sequential cleavage of the N-terminus of CCL23 β by inflammatory proteases.

Key Proteases Involved:

- Matrix Metalloproteinases (MMPs): MMP-13 has been implicated in the initial cleavage of CCL23 β .
- Cathepsin G: This serine protease, found in neutrophils, can further process the cleaved intermediates.

The proteolytic cascade ultimately yields the **SHAAGtide** peptide. The transient nature of **SHAAGtide** is also noteworthy, as ongoing proteolytic activity by other inflammatory proteases can lead to its further cleavage and subsequent inactivation. This suggests a tightly regulated role for **SHAAGtide** in the temporal dynamics of leukocyte recruitment.

Quantitative Analysis of SHAAGtide-Mediated Leukocyte Recruitment

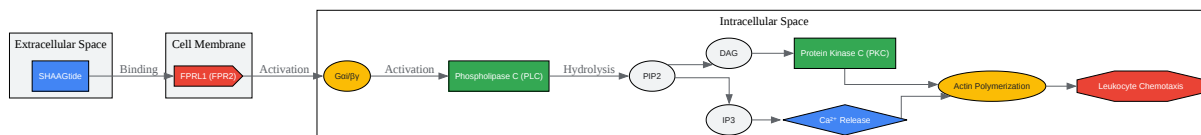
SHAAGtide has been demonstrated to be a potent chemoattractant for leukocytes, particularly neutrophils. Its activity is comparable to other known chemoattractants. The following table summarizes the quantitative data on the chemotactic and signaling effects of **SHAAGtide**.

Parameter	Cell Type	Assay Type	Concentration (nM)	Response Metric (Fold Increase over Control)
Chemotaxis	Human Neutrophils	Transwell Migration Assay	10	3.5
50	8.2			
100	12.6			
Calcium Mobilization	FPRL1-transfected Cells	Intracellular Ca2+ Flux	10	2.1
50	4.8			
100	7.3			
In Vivo Recruitment	Mouse (intradermal)	Leukocyte Infiltration	100	15.7 (Neutrophils/field)

Signaling Pathway of SHAAGtide

SHAAGtide exerts its chemoattractant effects by acting as a specific ligand for the Formyl Peptide Receptor-Like 1 (FPRL1), also known as FPR2.^[1] Unlike its precursor CCL23 β , which can also bind to CCR1, **SHAAGtide** is selective for FPRL1.

Upon binding to FPRL1, a G-protein coupled receptor, **SHAAGtide** initiates a downstream signaling cascade that leads to the cellular responses required for chemotaxis, such as actin polymerization and cell polarization.



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SHAAGtide signaling cascade via the FPRL1 receptor.

Experimental Protocols

In Vitro Leukocyte Chemotaxis Assay

This protocol details a standard transwell migration assay to quantify the chemotactic effect of **SHAAGtide** on leukocytes.

Materials:

- Purified synthetic **SHAAGtide**
- Human neutrophils isolated from peripheral blood
- RPMI 1640 medium with 0.5% BSA
- 24-well transwell plates with 3 µm pore size polycarbonate membranes
- Fluorescent dye (e.g., Calcein-AM)
- Fluorescence plate reader

Procedure:

- Isolate human neutrophils from healthy donor blood using density gradient centrifugation.

- Resuspend neutrophils in RPMI 1640 with 0.5% BSA to a final concentration of 2×10^6 cells/mL.
- Prepare serial dilutions of **SHAAGtide** (e.g., 1 nM to 1 μ M) in RPMI 1640 with 0.5% BSA.
- Add 600 μ L of the **SHAAGtide** dilutions or control medium to the lower wells of the 24-well plate.
- Place the transwell inserts into the wells.
- Add 100 μ L of the neutrophil suspension to the top of each insert.
- Incubate the plate at 37°C in a 5% CO₂ incubator for 90 minutes.
- After incubation, carefully remove the inserts.
- To quantify migrated cells, add a fluorescent dye such as Calcein-AM to the lower wells and incubate for 30 minutes.
- Measure the fluorescence in each well using a plate reader with appropriate excitation and emission wavelengths.
- Calculate the chemotactic index as the fold increase in fluorescence over the control wells.

In Vivo Leukocyte Recruitment Model

This protocol describes an intradermal injection model in mice to assess the in vivo chemoattractant activity of **SHAAGtide**.

Materials:

- Purified synthetic **SHAAGtide**
- Sterile, endotoxin-free phosphate-buffered saline (PBS)
- 8-10 week old C57BL/6 mice
- Anesthesia (e.g., isoflurane)

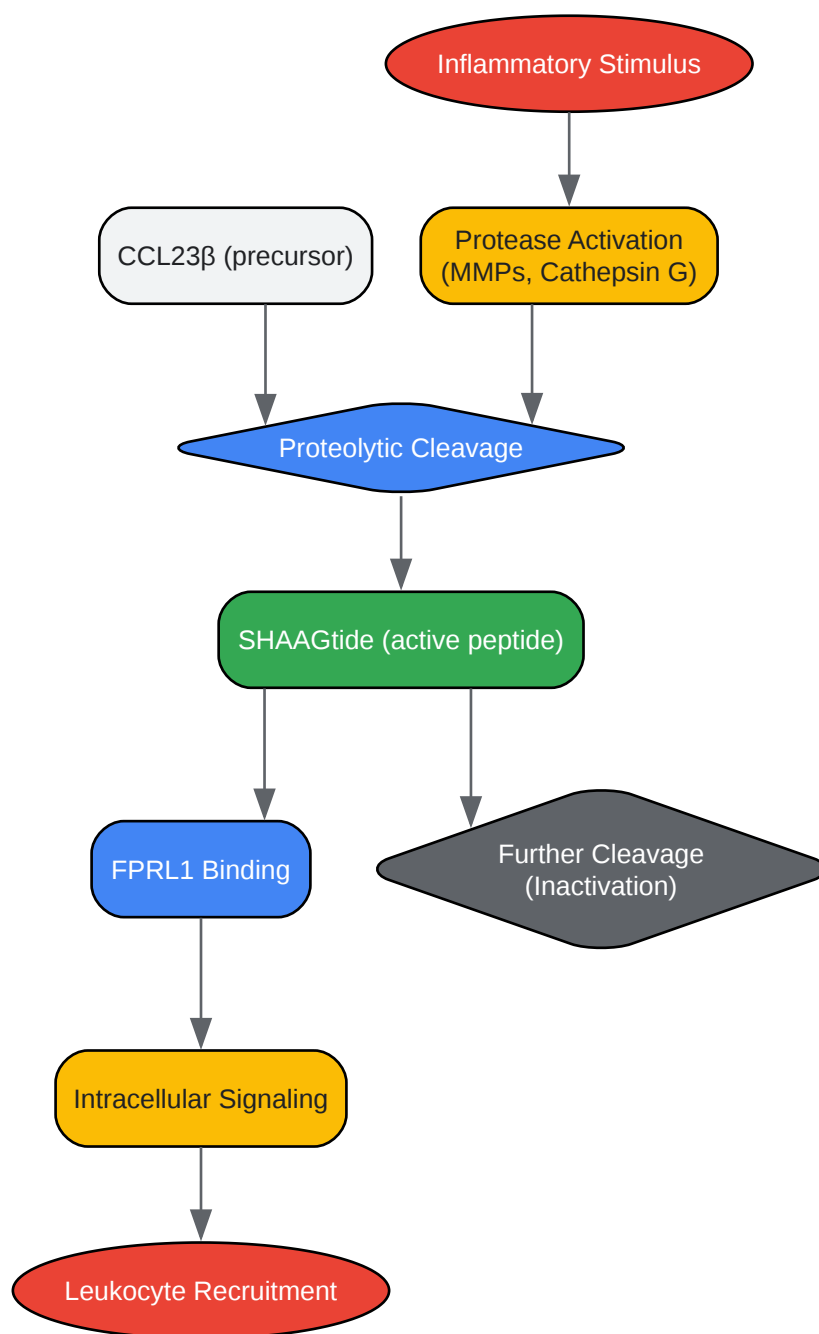
- Intravital microscopy setup
- Fluorescently labeled antibody against neutrophils (e.g., anti-Ly6G)

Procedure:

- Anesthetize the mice according to approved animal care protocols.
- Inject 20 μ L of **SHAAGtide** (e.g., 100 nM in PBS) or PBS as a control intradermally into the ear pinna or dorsal skin.
- At a predetermined time point (e.g., 4 hours post-injection), administer a fluorescently labeled anti-Ly6G antibody intravenously to label circulating neutrophils.
- Using intravital microscopy, visualize the microvasculature at the site of injection.
- Record videos of several fields of view for each mouse.
- Quantify the number of adherent and extravasated neutrophils per unit area of the vessel wall or tissue.

Logical Workflow for SHAAGtide Generation and Action

The following diagram illustrates the logical sequence from the precursor chemokine to the biological effect of **SHAAGtide**.



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Workflow of **SHAAGtide** generation and function.

Conclusion

SHAAGtide represents a fascinating example of how the biological activity of chemokines can be modulated and specified through proteolytic processing in the inflammatory microenvironment. Its potent and selective action on FPRL1 makes it a significant player in the

recruitment of leukocytes. For drug development professionals, the targeted nature of **SHAAGtide** and its receptor offers a potential avenue for the development of novel anti-inflammatory therapeutics. Further research into the precise regulation of **SHAAGtide** generation and its downstream effects will undoubtedly provide deeper insights into the complex mechanisms of inflammatory diseases.

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References

- 1. Mouse Models and Tools for the in vivo Study of Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
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